Didansyl-L-lysine

Description

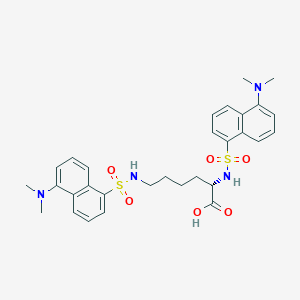

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N4O6S2/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAZYTPTPLUAPK-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431769 | |

| Record name | Didansyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263-03-2 | |

| Record name | Didansyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Didansyl L Lysine

Strategies for Dansyl Group Introduction onto Lysine (B10760008) Amines

The primary method for introducing dansyl groups onto the two primary amine functionalities of L-lysine involves a reaction with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). researchgate.net This reaction is a nucleophilic substitution where the lone pair of electrons on the nitrogen atom of the amine group attacks the electron-deficient sulfonyl chloride group of dansyl chloride. researchgate.netmdpi.com This process results in the formation of a stable sulfonamide bond and the release of hydrochloric acid.

The reaction is typically carried out under alkaline conditions, with a pH range of 8.5 to 10.0 being optimal. researchgate.netnih.gov The alkaline environment is crucial as it deprotonates the amino groups of lysine, increasing their nucleophilicity and facilitating the reaction with dansyl chloride. ucla.edu Common buffers used to maintain the alkaline pH include sodium bicarbonate or lithium carbonate. mdpi.comoup.com

The reaction medium is often an aqueous-organic mixture, such as acetone-water, to ensure the solubility of both the hydrophilic lysine and the more hydrophobic dansyl chloride. researchgate.net The reaction is often performed at elevated temperatures, for instance at 60°C for 30-60 minutes or at 38°C for 90-120 minutes, to enhance the reaction rate. researchgate.netoup.com A molar excess of dansyl chloride is generally used to drive the reaction towards the formation of the didansyl derivative. ucla.edu

Derivatization Techniques for Generating Didansyl-L-lysine Conjugates

Once synthesized, this compound can be further derivatized to create conjugates for various applications, particularly in the fields of biochemistry and cell biology. These derivatization techniques aim to link the fluorescent this compound moiety to other molecules of interest, such as proteins, peptides, or other biomolecules.

Methods for Bioconjugation and Tagging

Bioconjugation strategies for this compound often involve the use of cross-linking reagents. While lysine residues in proteins are common targets for bioconjugation due to their surface exposure and nucleophilicity, this compound itself can be incorporated into peptides or linked to other molecules. nih.govresearchgate.netbionordika.no

One approach involves synthesizing a peptide with a this compound residue incorporated into its sequence. This can be achieved during solid-phase peptide synthesis by using a protected form of this compound as one of the amino acid building blocks. nih.gov

Another method is to use a bifunctional crosslinker. For example, a reagent with an amine-reactive group on one end and another reactive group (e.g., a thiol-reactive or carboxyl-reactive group) on the other can be used. The amine-reactive end would react with a target molecule, and the other end could be coupled to a molecule containing a this compound. However, direct conjugation methods for pre-synthesized this compound are less common than direct dansylation of lysine residues within a target protein. mdpi.comresearchgate.net The direct labeling of proteins with dansyl chloride to form didansyl-lysine residues in situ is a more prevalent technique for protein tagging. mdpi.comresearchgate.net This method allows for the labeling of solvent-accessible lysine residues on the protein surface. mdpi.com

Approaches for Genetically Encoded Modifications in Peptide Systems

The genetic incorporation of unnatural amino acids (UAAs) provides a powerful tool for site-specifically introducing modifications into proteins and peptides. frontiersin.org This technology allows for the precise placement of a fluorescent tag, like a dansyl group, at a desired location within a protein's sequence. frontiersin.org

The general strategy involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a unique codon (often a stop codon like TAG or TGA) and inserts the UAA at that position during protein translation. frontiersin.orgnih.gov To incorporate a this compound, a lysine derivative that is already dansylated or can be easily dansylated post-translationally would need to be synthesized. This UAA would then be introduced into the cellular machinery.

For example, a lysine analog with a bioorthogonal handle could be genetically encoded. This handle could then be selectively reacted with a dansyl-containing molecule in a subsequent step. Thiol-ene "click" chemistry has been used for the synthesis of di-dansyl-tagged peptides through genetically-encoded lysine alkene modification. researchgate.net This approach offers high specificity and efficiency. researchgate.net Another strategy is the genetic encoding of a lipidated amino acid, such as ϵ-N-heptanoyl-l-lysine, which demonstrates the feasibility of incorporating modified lysine residues into proteins. nih.gov While direct genetic encoding of this compound has not been explicitly detailed in the provided search results, the existing technologies for UAA incorporation provide a clear pathway for its potential implementation. frontiersin.orgnih.govresearchgate.net

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound primarily focuses on maximizing the reaction yield and ensuring the complete derivatization of both amino groups. Key parameters that can be adjusted include:

pH: Maintaining a high pH (9.5-10) is critical for deprotonating the lysine amines, thereby increasing their reactivity. researchgate.net

Reagent Concentration: Using a significant molar excess of dansyl chloride helps to drive the equilibrium towards the di-substituted product. ucla.edu However, an excessive amount can lead to increased background from the hydrolysis of dansyl chloride (forming dansyl sulfonic acid), which can interfere with purification.

Temperature and Reaction Time: Increasing the temperature (e.g., to 60°C) and extending the reaction time can improve the yield, but these conditions must be balanced to avoid degradation of the reactants or products. researchgate.netoup.com

Solvent Composition: The ratio of organic solvent (like acetone (B3395972) or acetonitrile) to aqueous buffer needs to be optimized to ensure all reactants are in solution. researchgate.netmdpi.com

Quenching: After the reaction is complete, adding a small primary amine like methylamine (B109427) can quench the excess unreacted dansyl chloride, preventing further unwanted reactions. oup.commdpi.com

Recent advancements in metabolic engineering of microorganisms like Corynebacterium glutamicum and Escherichia coli have led to significant improvements in the industrial production of L-lysine itself, with yields reaching over 200 g/L in some cases. researchgate.netsci-hub.senih.gov This high availability of the starting material is beneficial for the subsequent chemical synthesis of this compound.

The following table summarizes the key parameters for the synthesis of this compound:

| Parameter | Condition | Rationale |

| Reagent | Dansyl chloride | Reacts with primary amines to form stable sulfonamides. researchgate.net |

| pH | 8.5 - 10.0 | Increases nucleophilicity of lysine's amino groups. researchgate.netnih.gov |

| Solvent | Aqueous-organic mixture (e.g., acetone-water) | Solubilizes both lysine and dansyl chloride. researchgate.net |

| Temperature | 38°C - 60°C | Increases reaction rate. researchgate.netoup.com |

| Reaction Time | 30 - 120 minutes | Allows for completion of the reaction. researchgate.netoup.com |

| Quenching Agent | Methylamine | Removes excess dansyl chloride. oup.commdpi.com |

Advanced Spectroscopic Characterization and Photophysical Principles of Didansyl L Lysine

Fluorescence Spectroscopy of Didansyl-L-lysine

The fluorescence of this compound is fundamentally derived from its two dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) groups. The dansyl fluorophore is a classic example of a system whose photophysical properties are highly sensitive to its local environment, making this compound a subject of interest for various spectroscopic studies.

The fluorescence process begins with the absorption of a photon, which promotes the fluorophore from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule then relaxes non-radiatively to the lowest vibrational level of the S₁ state before emitting a photon to return to the ground state. This emitted light is what constitutes the fluorescence spectrum. nih.gov

The excitation spectrum of a fluorophore typically mirrors its absorption spectrum. nih.gov For this compound, the dansyl groups are the primary chromophores. In a study using N,N'-didansyl-L-lysine for molecular imprinting, the excitation and emission wavelengths in acetonitrile (B52724) were centered around 340 nm and 510 nm, respectively. Another study on the related N'-dansyl-L-lysine derivative reported excitation at 330 nm and emission at 510 nm.

The difference in energy between the peak of the excitation (or absorption) spectrum and the peak of the emission spectrum is known as the Stokes shift. This energy loss is primarily due to vibrational relaxation in the excited state and solvent molecule reorientation around the excited-state dipole. harvard.edu

| Parameter | Wavelength (nm) | Solvent | Reference |

|---|---|---|---|

| Excitation Maximum (λex) | ~340 | Acetonitrile | researchgate.net |

| Emission Maximum (λem) | ~510 | Acetonitrile | researchgate.net |

The fluorescence characteristics of the dansyl groups in this compound are profoundly influenced by the surrounding environment, a phenomenon known as solvatochromism. harvard.edu This sensitivity arises from the change in the molecule's dipole moment upon excitation. The dansyl fluorophore has a larger dipole moment in its excited state than in its ground state. harvard.edu

In polar solvents, the solvent molecules will reorient themselves around the newly formed, stronger dipole of the excited-state fluorophore. This process, known as solvent relaxation, stabilizes the excited state and lowers its energy level. harvard.eduresearchgate.net This stabilization results in a lower energy (longer wavelength) fluorescence emission. Therefore, an increase in solvent polarity typically causes a "red-shift" in the emission spectrum of dansyl derivatives. harvard.edu This effect is particularly pronounced in polar protic solvents, which can engage in hydrogen bonding interactions. researchgate.net The significant Stokes shifts observed in dansyl-based probes in polar solvents are a direct consequence of these powerful fluorophore-environment interactions. harvard.eduresearchgate.net

The fluorescence quantum yield (Φ) and the fluorescence lifetime (τ) are two critical parameters that quantify the efficiency and dynamics of the fluorescence process.

Fluorescence Quantum Yield (Φ): This is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process, with a maximum value of 1 (100%). spectroscopyonline.com It is determined by the relative rates of radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing, quenching).

Fluorescence Lifetime (τ): This is the average time the fluorophore spends in the excited state before returning to the ground state. mdpi.com The lifetime is inversely proportional to the sum of the rates of all de-excitation processes (both radiative and non-radiative).

The relationship between quantum yield and lifetime is given by the equation: Φ = τ / τ₀, where τ₀ is the natural or radiative lifetime (the lifetime if fluorescence were the only decay process). Environmental factors that introduce new non-radiative decay pathways (quenching) will decrease both the lifetime and the quantum yield. mdpi.comnih.gov

Intramolecular Photophysical Mechanisms in this compound

The presence of two fluorophores on a flexible linker allows for complex intramolecular photophysical processes that are not present in a single-fluorophore system.

The photophysical properties of the dansyl group are dominated by an Intramolecular Charge Transfer (ICT) process. rsc.orgpnas.org The dansyl moiety contains an electron-donating group (the dimethylamino group) and an electron-accepting group (the sulfonyl group attached to the naphthalene (B1677914) ring), connected by the π-system of the naphthalene core. rsc.org

Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a significant degree of charge separation and a large dipole moment. pnas.org This ICT state is highly sensitive to the polarity of the environment. harvard.edu The stabilization of this charge-separated state by polar solvents is the primary reason for the pronounced solvatochromism discussed previously. ICT is a competitive de-excitation pathway and its efficiency can significantly affect the fluorescence quantum yield and lifetime. pnas.org In some molecular designs, ICT can be so efficient that it leads to fluorescence quenching. pnas.org

Furthermore, interactions between the two identical fluorophores in the excited state could potentially lead to the formation of an excimer (excited dimer), which would exhibit a distinct, red-shifted, and broad emission band. However, a key study investigating energy transfer between the two dansyl groups in Di-dansyl-l-lysine found that on excitation at the long-wave edge of the absorption spectrum, energy transfer between the identical fluorophores failed. This suggests that the two dansyl groups may adopt specific conformations that are unfavorable for homotransfer, or that they exist in distinct microenvironments, leading to heterogeneous populations of molecules. The conformation of the lysine (B10760008) linker is therefore critical in dictating the distance and orientation between the two terminal fluorophores, thereby modulating the intramolecular photophysical behavior. spectroscopyonline.comresearchgate.net

Application of Ancillary Spectroscopic Techniques for Characterization

Beyond fluorescence spectroscopy, a range of other advanced spectroscopic methods provide deeper insights into the behavior of this compound, particularly concerning its interactions at interfaces, its vibrational characteristics, and its coordination with metal ions. These ancillary techniques offer complementary information crucial for a comprehensive understanding of the molecule's properties.

Surface Plasmon Resonance (SPR) for Adsorption and Binding Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring molecular interactions in real-time. It is particularly well-suited for studying the adsorption kinetics and equilibrium of this compound (DDK) onto various surfaces.

Research has utilized SPR to measure the adsorption of DDK onto surface-confined molecularly imprinted polymer films (MIP-Fs). nih.gov These films are designed to have specific recognition sites for the template molecule, in this case, DDK. In a typical SPR experiment, a gold-coated sensor chip is functionalized with the MIP-F. A solution containing DDK is then flowed over the surface, and the change in the refractive index at the sensor surface, caused by the binding of DDK molecules, is measured as a shift in the SPR angle. This allows for the precise determination of association and dissociation rate constants.

Studies have shown that the adsorption of DDK onto these imprinted surfaces can be modeled using various adsorption isotherms. nih.gov The analysis of kinetic data often involves fitting to single- or dual-site Langmuir adsorption models, which describe the formation of a monolayer of adsorbate on a surface with a finite number of identical binding sites. nih.govfishersci.ca The equilibrium data from such experiments have been successfully described by several models, indicating the complexity of the binding process. nih.gov

| Isotherm Model | Description | Applicability to this compound Adsorption |

|---|---|---|

| Langmuir | Assumes monolayer adsorption onto a surface with a finite number of identical, equivalent sites. | Used to model adsorption kinetics and equilibrium data for DDK on molecularly imprinted polymers. nih.gov |

| Dual-site Langmuir | An extension of the Langmuir model, assuming two distinct types of binding sites with different affinities. | Applied to analyze adsorption kinetics, suggesting binding site heterogeneity. nih.gov |

| Freundlich | An empirical model that describes adsorption on heterogeneous surfaces; assumes adsorption energy is not constant. | Successfully described equilibrium adsorption data of DDK, with a high heterogeneity index suggesting fairly homogeneous MIP films. nih.gov |

| Langmuir-Freundlich (Sips) | A hybrid model that incorporates elements of both the Langmuir and Freundlich isotherms, useful for heterogeneous surfaces. | Found to be a good fit for the experimental data, accommodating the observed binding site heterogeneity. nih.gov |

Selectivity is a key aspect investigated using SPR. By comparing the binding of DDK to that of a structural analog, such as Nε-dansyl-L-lysine (DK), the specificity of the imprinted sites can be quantified. fishersci.se Such studies have confirmed that MIPs prepared against DDK show preferential binding for that template over the analog. nih.govfishersci.se

Complementary Vibrational Spectroscopy (e.g., PM-FTIR, Raman)

Vibrational spectroscopy techniques, including Polarization-Modulation Fourier Transform Infrared (PM-FTIR) spectroscopy and Raman spectroscopy, provide detailed information about the molecular structure, conformation, and orientation of this compound.

Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is a surface-sensitive technique ideal for studying monolayers and thin films of molecules on reflective metal surfaces like gold. thermofisher.combruker.com The method takes advantage of the surface selection rule, where only vibrational modes with a dipole moment component perpendicular to the metal surface are strongly enhanced. By modulating the polarization of the incident infrared beam between p- and s-polarization, the technique effectively eliminates interfering signals from atmospheric water and CO2, allowing for high-sensitivity detection of surface-adsorbed species. bruker.combiolinscientific.com

In the context of this compound, PM-IRRAS could be used to study its adsorption and orientation on a gold substrate, similar to studies performed on poly-L-lysine. thermofisher.com By analyzing the intensities of characteristic vibrational bands, such as the amide I and II bands from the lysine backbone and the SO₂ stretching from the dansyl groups, one could deduce the orientation of the molecule relative to the surface.

Raman Spectroscopy is another powerful vibrational technique that provides a molecular fingerprint of the compound. It is complementary to IR spectroscopy, as some vibrations that are weak in IR may be strong in Raman, and vice versa. Raman studies on L-lysine and poly-L-lysine have identified key vibrational modes. researchgate.netmdpi.comnih.gov For this compound, the Raman spectrum would be a superposition of the modes from the lysine backbone and the two dansyl groups. This would be particularly useful for probing the aromatic naphthalene rings and the sulfonyl groups, which give rise to distinct Raman signals.

| Molecular Moiety | Vibrational Mode | Approximate Wavenumber (cm-1) | Spectroscopic Technique |

|---|---|---|---|

| Lysine Backbone | Amide I (C=O stretch) | ~1650 | IR & Raman |

| Lysine Backbone | Amide II (N-H bend, C-N stretch) | ~1550 | IR |

| Lysine Backbone | CH₂ Bending/Wagging | 1300-1450 | IR & Raman |

| Dansyl Group | SO₂ Asymmetric Stretch | ~1350 | IR & Raman |

| Dansyl Group | SO₂ Symmetric Stretch | ~1160 | IR & Raman |

| Dansyl Group | Naphthalene Ring Vibrations | Multiple bands, 1300-1600 | Raman |

| Dansyl Group | C-N Stretch (Dimethylamino) | ~1230 | IR & Raman |

These vibrational techniques can be used to monitor changes in the secondary structure of the lysine backbone upon binding or adsorption, and to characterize the local environment of the dansyl probes. mdpi.comosti.gov

Electron Paramagnetic Resonance (EPR) for Metal Ion Interactions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as organic radicals or paramagnetic metal ions. biolinscientific.com this compound itself is a diamagnetic molecule (all electrons are paired) and is therefore EPR-silent. However, EPR becomes an exceptionally valuable tool for studying the interactions between this compound and paramagnetic metal ions. uci.edu

This application is based on the principle that the EPR spectrum of a paramagnetic metal ion is highly sensitive to its local coordination environment. When a paramagnetic metal ion, such as Cu(II), Mn(II), or Fe(III), binds to this compound, the interaction alters the electronic environment of the ion. capes.gov.br This change is reflected in the parameters of the EPR spectrum, primarily the g-factor and the hyperfine coupling constants.

A hypothetical experiment would involve titrating a solution of a paramagnetic metal salt into a solution of this compound and recording the EPR spectrum at each step.

Detection of Binding : The formation of a complex between the metal ion and this compound would lead to a significant change in the EPR spectrum compared to that of the free, solvated metal ion.

Characterization of the Binding Site : Analysis of the new spectral features (g-values and hyperfine splitting patterns) can provide detailed information about the number and type of atoms from the this compound molecule that are coordinating to the metal ion (e.g., nitrogen atoms from the amino groups, oxygen atoms from the carboxyl or sulfonyl groups). researchgate.net

Structural Information : The technique can reveal the coordination geometry of the metal binding site, distinguishing between, for example, tetrahedral and square planar or octahedral geometries. capes.gov.br

Thus, while not a direct characterization method for the molecule itself, EPR spectroscopy serves as a powerful indirect probe to elucidate the specific details of how this compound interacts with and chelates paramagnetic metal ions.

Biomolecular Interactions and Recognition Mechanisms of Didansyl L Lysine

Interrogation of Amino Acid Transport Systems with Didansyl-L-lysine Probes

The unique structural and photophysical properties of dansylated amino acids suggest their potential as probes for studying the kinetics and binding mechanisms of amino acid transporters. However, based on available research, the direct application of this compound for these specific purposes is not extensively documented, with studies often focusing on related mono-dansylated compounds.

While fluorescent amino acid analogs are often employed to study competitive inhibition of transport systems, specific studies detailing a kinetic analysis, such as the determination of the inhibition constant (Kᵢ), using this compound as a competitive inhibitor for amino acid transporters are not prominently featured in the reviewed literature. Research in this area has more frequently utilized mono-dansylated derivatives, such as Nε-Dansyl-L-lysine, to investigate these mechanisms.

The mapping of substrate binding sites within transport proteins is a critical area of study, often facilitated by fluorescent ligands. The principle relies on the probe's ability to bind to the active site, allowing for its characterization through fluorescence-based techniques. Despite the suitability of this compound as a fluorescent analog, its specific use in the literature for mapping the binding sites of amino acid transport systems has not been detailed. Instead, research has focused on other derivatives to probe transporter architecture and function.

Molecular Imprinting and Selective Recognition Architectures

This compound has been successfully utilized as a template molecule in the field of molecular imprinting to create synthetic polymers with tailored recognition sites, demonstrating the potential for creating artificial receptors with high specificity.

This compound has been established as an effective fluorescent template molecule for the synthesis of molecularly imprinted polymers (MIPs). tu-dortmund.decore.ac.ukmipdatabase.com In a common approach, these MIPs are prepared as thin films on substrates like gold or silica (B1680970) gel through surface-initiated atom transfer radical polymerization (ATRP). core.ac.ukresearchgate.net This method allows for the creation of polymer films with controlled thickness. core.ac.uk For instance, studies have described the use of 2-vinylpyridine (B74390) as the functional monomer, which forms specific interactions with the template, and ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linking monomer to build the polymer matrix around the this compound template. researchgate.net

| Component Type | Chemical Name | Role |

|---|---|---|

| Template | This compound | Forms the recognition cavity |

| Functional Monomer | 2-Vinylpyridine (2Vpy) | Interacts with the template |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Forms the polymer network |

| Polymerization Method | Atom Transfer Radical Polymerization (ATRP) | Controls polymer growth |

The performance of MIPs created with a this compound template has been evaluated through fluorescence and surface plasmon resonance (SPR) experiments. researchgate.netacs.org These MIPs consistently exhibit higher binding capacities and association constants for this compound compared to corresponding non-imprinted polymer (NIP) control films. tu-dortmund.decore.ac.uk In some studies, the adsorption capacity and association constant of the MIP film were approximately two times higher than those of the NIP film. tu-dortmund.decore.ac.uk

Selectivity studies demonstrate that while there may be some cross-reactivity with structurally similar molecules like N,N'-didansyl-l-cystine, the MIPs show a clear preference for the original this compound template. researchgate.net This highlights the successful formation of specific recognition sites. Further emphasizing the high degree of specificity achievable, separate research on molecularly imprinted monolayers (MIMs) designed to recognize Nε-Dansyl-L-lysine (the mono-dansylated version) confirmed that these specific surfaces showed selectivity for their template over this compound. acs.orgresearchgate.net

| Property | Observation | Reference |

|---|---|---|

| Binding Capacity | MIPs exhibit higher binding capacity for DDK than NIPs. | tu-dortmund.decore.ac.ukresearchgate.net |

| Association Constant | Association constant for DDK is ~2x higher on MIPs vs. NIPs. | tu-dortmund.decore.ac.uk |

| Selectivity | MIPs show selectivity for the DDK template over other amino acid derivatives, though some cross-reactivity exists. | researchgate.netresearchgate.net |

Probing Protein and Peptide Conformation and Dynamics

The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment, a property widely exploited in protein science. Dansyl-containing compounds can report on conformational changes, binding events, and the accessibility of specific residues. However, while the general use of dansyl chloride and other derivatives for labeling and probing proteins is common, specific studies employing the pre-formed this compound molecule as an extrinsic fluorescent probe to analyze protein and peptide conformation and dynamics are not widely reported in the reviewed scientific literature. Research has more commonly focused on covalently attaching a dansyl group to a protein of interest or using other dansylated molecules for sensing applications. cranfield.ac.uk

Use in Conformational Studies of Lysine-Binding Proteins

The application of fluorescent probes is a cornerstone in the study of protein structure and dynamics. thermofisher.com These probes, which can be covalently attached to specific amino acid residues, offer a sensitive means to detect conformational changes in proteins upon interaction with ligands or other molecules. thermofisher.com The fluorescence emission of these probes is often environmentally sensitive, meaning that changes in the local polarity or accessibility to solvent molecules will alter the intensity and wavelength of the emitted light. This principle is widely exploited to monitor protein conformational shifts. thermofisher.comaston.ac.uk

While specific studies focusing exclusively on N,N'-didansyl-L-lysine for the conformational analysis of lysine-binding proteins are not extensively documented in the reviewed literature, the methodology is well-established with structurally related fluorescent probes, particularly those that react with lysine (B10760008) residues. Lysine is a common target for such labeling due to the high nucleophilicity and surface exposure of its primary amine group in the side chain. mdpi.com

For instance, Nε-Dansyl-L-lysine, a mono-dansylated analogue, is utilized to investigate the binding conformations of drugs to human serum albumin, a protein known to bind lysine. scbt.com In a broader context, lysine-reactive fluorescent dyes are employed to characterize the surface conformation of monoclonal antibodies. nih.gov In these studies, the protein's surface lysine residues are labeled with a fluorescent dye. Changes in the fluorescence of the labeled peptides after enzymatic digestion can indicate alterations in solvent accessibility at specific sites, thereby revealing conformational changes. nih.gov A chromatography-based method can then be used to monitor the resulting peptide maps via fluorescence detection, where the peak area of a fluorescently labeled peptide corresponds to its solvent accessibility. nih.gov

The general approach involves using a reactive fluorescent probe, such as one containing a dansyl group, to covalently label solvent-accessible lysine residues. mdpi.com The introduction of the dansyl moiety, which is sensitive to the polarity of its environment, allows for the detection of subtle changes in protein structure. mdpi.com For example, an allosteric effector binding to a protein might induce a conformational change that either exposes or buries lysine residues, leading to a corresponding increase or decrease in fluorescent labeling which can be quantified. mdpi.com

The principles guiding the use of mono-dansylated probes are directly applicable to this compound. The presence of two dansyl groups would be expected to amplify the fluorescent signal and potentially offer more complex reporting on the environment of the binding site. The dual fluorophores could allow for studies involving fluorescence resonance energy transfer (FRET) within the molecule itself or with other fluorophores on the protein, providing distance-dependent information about conformational changes.

Table 1: General Principles of Using Lysine-Reactive Fluorescent Probes in Conformational Studies

| Principle | Description | Relevance to this compound |

| Environmental Sensitivity | The fluorescence intensity and emission wavelength of the dansyl group are dependent on the polarity of its local environment. A blue shift in emission often indicates a more non-polar environment, typical of a binding pocket. | The two dansyl groups on this compound would report on the environment of the lysine-binding site. |

| Solvent Accessibility | Changes in protein conformation can alter the exposure of the fluorescent probe to the aqueous solvent, leading to changes in fluorescence. | Conformational changes in a lysine-binding protein could be monitored by changes in the fluorescence of bound this compound. |

| Fluorescence Resonance Energy Transfer (FRET) | Energy can be transferred between two fluorophores if they are in close proximity. This can be used to measure distances within or between molecules. | The two dansyl groups on a single this compound molecule or between a labeled protein and the probe could potentially be used for intramolecular or intermolecular FRET studies. |

| Quantitative Analysis | The degree of fluorescent labeling can be quantified to determine the number of accessible lysine residues, providing a measure of conformational state. | Changes in the stoichiometry of this compound binding could reflect shifts in the protein's conformational equilibrium. |

Analysis of this compound Adduct Formation with Peptides and Proteins

The formation of adducts between small molecules and proteins is a critical area of study in biochemistry and toxicology. Covalent modifications of amino acid residues can alter protein structure and function. This compound, with its two reactive dansyl groups and the lysine backbone, can participate in or be used to study adduct formation.

A key application involving this compound is in the field of molecularly imprinted polymers (MIPs). In a study demonstrating the preparation of ultrathin, surface-confined MIP films, N,N'-didansyl-l-lysine was used as a template molecule. The MIPs, created with 2-vinylpyridine as the functional monomer and ethylene glycol dimethacrylate as the cross-linker, showed selective binding for N,N'-didansyl-l-lysine. The fluorescence of the didansyl compound was used to quantify and compare the adsorption capacities of the imprinted films versus non-imprinted films. This work highlights the use of this compound in forming specific, recognizable adducts within a polymer matrix.

While direct studies detailing the mass spectrometric analysis of this compound adducts with peptides and proteins are not abundant in the searched literature, the methodologies for analyzing similar adducts are well-established and would be directly applicable. Mass spectrometry (MS), particularly in conjunction with liquid chromatography (LC-MS/MS), is a powerful technique for identifying and localizing protein modifications. mdpi.comnih.gov

The general workflow for analyzing such adducts involves several key steps:

Adduct Formation: A protein is incubated with the modifying agent, in this case, a reactive form of this compound or a compound that generates an adduct structurally similar to it.

Proteolytic Digestion: The adducted protein is digested into smaller peptides using an enzyme such as trypsin. Modification of a lysine residue may block cleavage by trypsin at that site, which can be an initial indicator of adduct formation. aston.ac.uk

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides. The mass of the adducted peptide will be increased by the mass of the this compound moiety.

Data Analysis: The MS/MS spectra are then analyzed to determine the amino acid sequence of the peptide and to pinpoint the exact site of modification. mdpi.com Specific fragment ions in the MS/MS spectrum can confirm the identity of the modification. aston.ac.uk

For example, in studies of other lysine adducts, such as those formed with pentanal, characteristic fragment ions are used as diagnostic markers for the modified amino acids. aston.ac.uk Similarly, studies using dansyl-containing peptide adducts, like dansyl-aminohexyl-QQIV, have identified signature ions in MS/MS spectra that are indicative of the modification. mdpi.comresearchgate.net These signature ions are invaluable for confidently identifying the modified peptides in complex mixtures. mdpi.com

Table 2: Methodological Approach for the Analysis of this compound-Protein Adducts

| Step | Technique | Description | Expected Outcome for this compound Adducts |

| 1. Adduct Formation | Incubation | The target protein is reacted with a reactive derivative of this compound or a cross-linking agent in the presence of this compound. | Covalent attachment of this compound to specific amino acid residues, primarily lysine. |

| 2. Proteolysis | Enzymatic Digestion (e.g., Trypsin) | The protein is cleaved into smaller, more manageable peptides for MS analysis. | Peptides containing the this compound adduct are generated. Trypsin cleavage may be inhibited at the modified lysine residue. |

| 3. Separation & Detection | LC-MS/MS | Peptides are separated by chromatography and their mass-to-charge ratio is measured. Peptides are then fragmented for sequencing. | Detection of peptides with a mass shift corresponding to the addition of this compound. |

| 4. Identification & Localization | MS/MS Data Analysis | Fragmentation patterns are used to determine the peptide sequence and the specific amino acid that has been modified. | Identification of the specific lysine (or other) residue(s) modified by this compound and confirmation of the adduct structure through characteristic fragment ions. |

Applications of Didansyl L Lysine in Advanced Analytical and Biosensing Systems

Development of Fluorescent Assays Utilizing Didansyl-L-lysine

The inherent fluorescence of the dansyl groups is central to the application of this compound in sensitive assay development. Fluorescence-based assays are favored for their high sensitivity, allowing for the detection of minute quantities of analytes, and their adaptability to real-time monitoring of biochemical processes. patsnap.comnih.gov

Fluorogenic peptide substrates are instrumental in measuring the activity of various proteases and hydrolytic enzymes. mdpi.comejbio.orgcabidigitallibrary.org The fundamental principle involves designing a substrate that is non-fluorescent or has quenched fluorescence, which, upon enzymatic cleavage, releases a fluorophore, resulting in a measurable increase in fluorescence intensity. rndsystems.comjascoinc.com

Proteases, which are enzymes that break down proteins and peptides, often exhibit specificity for cleaving peptide bonds adjacent to particular amino acids. chondrex.com For instance, the protease trypsin specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) and arginine residues. mdpi.comchondrex.com This specificity allows for the design of synthetic substrates where a fluorophore is linked to a peptide containing a lysine residue. When this compound is incorporated into such a peptide substrate, its fluorescence can be initially quenched. Upon hydrolysis by a protease like trypsin, the cleavage of the peptide bond liberates the dansylated fragment, leading to a quantifiable increase in fluorescence that directly correlates with the enzyme's activity. mdpi.comcaymanchem.com This method provides a sensitive and continuous means to study enzyme kinetics and inhibition. nih.gov

The general mechanism for such an assay is outlined below:

Substrate Design: A peptide containing lysine is synthesized and labeled with a fluorophore (e.g., a dansyl group) and often a corresponding quencher molecule.

Enzymatic Reaction: The enzyme of interest (e.g., a protease) is introduced to the substrate.

Cleavage and Signal Generation: The enzyme cleaves the peptide bond at the lysine site, separating the fluorophore from the quencher.

Detection: The resulting increase in fluorescence emission is measured over time using a spectrofluorometer, providing data on the rate of the enzymatic reaction. jascoinc.comnih.gov

The characteristics of fluorescence-based enzyme assays—namely their high sensitivity, speed, and simplicity—make them exceptionally well-suited for high-throughput screening (HTS). nih.govnih.gov HTS is a critical process in drug discovery for testing vast libraries of chemical compounds for their ability to inhibit or activate a specific enzyme. Assays utilizing substrates like this compound derivatives can be readily adapted to a microplate format, enabling the simultaneous analysis of thousands of compounds. thermofisher.com

For example, a screen for inhibitors of a specific protease would involve dispensing the enzyme, the fluorogenic this compound substrate, and different test compounds into the wells of a microplate. A compound that effectively inhibits the enzyme will prevent the cleavage of the substrate, resulting in a low fluorescence signal compared to the uninhibited control. This approach has been used to identify inhibitors for enzymes crucial to bacterial metabolism, such as those in the lysine biosynthetic pathway. frontiersin.org Furthermore, HTS protocols have been developed to screen for functional lysine residues across the human genome, highlighting the importance of lysine in cellular processes and disease. nih.gov

Integration in Biosensor Technologies and Surface Immobilization

The unique chemical structure of this compound facilitates its use in the construction of advanced biosensors, particularly those based on optical detection methods. This often involves the precise arrangement of molecules on a sensor surface.

A sophisticated approach in biosensor development is molecular imprinting, which creates artificial recognition sites with high specificity for a target molecule. researchgate.net this compound has been successfully employed as a template molecule in the fabrication of molecularly imprinted polymers (MIPs) on optical biosensor surfaces. acs.orgcapes.gov.br

The process typically involves the following steps:

Template Immobilization: this compound molecules are adsorbed onto a gold-coated sensor chip. researchgate.net

Polymerization: A thin polymer film is formed around the template molecules using techniques like atom transfer radical polymerization (ATRP). Functional monomers, such as 2-vinylpyridine (B74390), are chosen for their ability to interact with the template. capes.gov.bracs.org

Template Removal: The this compound templates are washed away, leaving behind nano-scale cavities within the polymer that are structurally complementary to the template molecule. capes.gov.br

These imprinted surfaces can then selectively rebind this compound from a solution. The binding event is often monitored in real-time using surface plasmon resonance (SPR) spectroscopy, which detects changes in the refractive index at the sensor surface. researchgate.netnih.gov Research has shown that these MIPs exhibit significant selectivity for the original template, this compound, when compared to similar but structurally different molecules like Nε-Dansyl-l-lysine. researchgate.netacs.org

The ability to control the adsorption of molecules onto a surface is fundamental to creating functional biosensors. uci.edu this compound has been a key compound in studies of surface functionalization and the creation of molecularly imprinted films. capes.gov.bracs.org

In studies creating MIPs, this compound was used as the template to form ultrathin polymer films on gold substrates. capes.gov.br Fluorescence experiments confirmed that the resulting MIP films had significantly higher binding capacities for this compound compared to non-imprinted polymer (NIP) control films. capes.gov.bracs.org These studies also investigated the selectivity of the imprinted sites.

| Template Molecule | Binding Molecule | Selectivity Coefficient | Reference |

| N,N'-didansyl-L-lysine | N,N'-didansyl-L-lysine | 1.13 | capes.gov.bracs.org |

| N,N'-didansyl-L-cystine | N,N'-didansyl-L-cystine | 1.51 | capes.gov.bracs.org |

This data demonstrates that while some cross-reactivity exists, the imprinted surfaces show preferential binding for the molecule they were designed to recognize. capes.gov.bracs.org Such controlled surface functionalization is a crucial step toward developing robust and specific biosensing platforms. utwente.nl

Application as a Reference Standard in Chromatographic and Spectrometric Analyses

In analytical chemistry, reference standards are essential for ensuring the accuracy, precision, and reproducibility of quantitative measurements. Fluorescently labeled compounds are particularly useful as standards in separation techniques coupled with fluorescence detection.

This compound (often listed as di-DNS-L-lysine) is used as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC). odu.edu When analyzing complex biological or environmental samples for amino acid content, known concentrations of standards like this compound are run through the HPLC system. By comparing the retention time and fluorescence signal of the analyte in the sample to that of the standard, analysts can confidently identify and quantify the amount of the specific amino acid present. odu.edu

Official, ring-trial validated methods, such as EN ISO 17180:2013, exist for the quantification of amino acids like lysine in commercial products and animal feed. europa.eueuropa.eu These methods rely on ion-exchange chromatography (IEC) coupled with detection systems that can include fluorescence, underscoring the importance of reliable standards for routine analysis in various industries. europa.eueuropa.eu L-Lysine hydrochloride is also commonly used as a reference standard for determining lysine content in pharmaceutical dosage forms by HPLC. scientificlabs.iedrugfuture.com

Computational and Theoretical Investigations of Didansyl L Lysine

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational analysis, offering insights into the dynamic nature of molecules over time. By simulating the movement of atoms and molecules, MD can reveal how Didansyl-L-lysine behaves in different environments and how it interacts with potential binding partners.

MD simulations are instrumental in elucidating the mechanisms of ligand-receptor binding. nih.govfrontiersin.org For dansylated amino acids, these simulations can predict preferred binding poses, calculate binding free energies, and identify key intermolecular interactions such as hydrogen bonds that stabilize the complex.

In a study on the chiral recognition of various dansyl amino acids with an amino acid-based molecular micelle, poly(S-undecanoyl-L-valine) or poly(SULV), MD simulations were used to investigate the factors contributing to chiral recognition. nih.gov The process involved docking the L- and D-enantiomers of the dansyl amino acids into the binding pockets of the micelle and then running MD simulations to analyze the interactions. The binding free energy values were calculated to rank the poses, with the highest-scoring enantiomer being selected for further simulation. nih.gov This approach helps in understanding why one enantiomer might bind more strongly than another, a crucial aspect for designing selective molecular systems.

Table 1: Calculated Binding Free Energy for Dansyl-(L)-Leucine in Poly(SULV) Pockets

| Binding Pocket | Binding Free Energy (kJ·mol⁻¹) | Percent Occupancy (%) |

|---|---|---|

| Pocket 1 | -21.8938 | 98.84 |

| Pocket 2 | -8.4391 | 0.50 |

| Pocket 3 | -9.4166 | 0.66 |

This table is based on data for Dansyl-(L)-Leucine as a proxy for a dansylated lysine (B10760008) derivative. The data illustrates how computational methods can quantify binding preferences. nih.gov

Analysis of the simulation trajectories can reveal specific interactions, such as hydrogen bonds, that are critical for stable binding. For instance, comparing the hydrogen bonding patterns between different enantiomers and the receptor can explain observed binding affinities. nih.gov

The environment significantly influences the conformation and behavior of fluorescent molecules. MD simulations can model the dynamics of dansylated lysine derivatives in various media, such as in aqueous solutions or embedded within lipid membranes. mdpi.com

Dansyl lysine is known to be a structure-selective fluorescent membrane stain, showing a preference for synthetic phosphatidylcholine (PC) membranes with low cholesterol content. nih.govnih.gov Its fluorescence intensity is significantly enhanced when it moves from an aqueous environment to a lipid membrane. nih.gov MD simulations can be employed to study the insertion and orientation of such molecules within a model lipid bilayer. These simulations track the position of the molecule relative to the membrane center, the tilt of its components, and its interactions with surrounding lipid and water molecules. mdpi.com

For example, simulations of fluorescent probes with L-lysine linkers within model lipid membranes have been used to identify key molecular interactions. mdpi.com Such studies typically involve building a system containing the probe molecule embedded in a lipid bilayer, solvated with water, and running simulations for hundreds of nanoseconds. Analysis of these trajectories provides data on immersion depth, molecular tilt, and interactions that govern the probe's behavior and its fluorescence response to the membrane environment. mdpi.com

Quantum Chemical Calculations for Electronic and Photophysical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and photophysical properties of molecules like this compound. These methods provide a fundamental understanding of molecular orbitals, reactivity, and how the molecule interacts with light.

DFT methods are widely used to perform theoretical analyses of amino acids and their derivatives. nih.gov A typical study involves optimizing the molecular geometry of the compound to find its most stable conformation. This process yields detailed information on bond lengths, bond angles, and dihedral angles. nih.gov

Table 2: Sample Optimized Molecular Geometry Parameters for L-Lysine (DAHA)

| Parameter | Bond | Theoretical Value (Å) |

|---|---|---|

| Bond Length | C1-C2 | 1.547 |

| Bond Length | C-C (average) | ~1.54 |

This data for (2S)-2,6-diaminohexanoic acid [DAHA] or L-lysine is presented as an example of typical outputs from DFT calculations. nih.gov

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. Time-Dependent DFT (TD-DFT) is a common method used to simulate UV-Vis absorption spectra and predict the energies of electronic transitions that give rise to fluorescence.

By combining quantum mechanics and classical simulations, researchers have investigated the photophysical properties of L-lysine aggregates, correlating optical absorption and excitation-dependent fluorescence with their size and intermolecular interactions. researchgate.net For dansylated compounds, computational methods can predict how modifications to the molecular structure will affect the absorption and emission wavelengths. The solvatochromic properties of fluorescent probes, where the emission color changes with the polarity of the environment, can also be modeled. mdpi.com For this compound, these calculations could predict its fluorescence quantum yield and lifetime, providing a theoretical basis for its use as a fluorescent probe and explaining phenomena like the enhancement of its fluorescence in non-polar environments such as lipid membranes. nih.gov

In Silico Design and Optimization of this compound Derivatives

Computational methods are increasingly used in the rational design and optimization of new molecules with desired properties. In silico techniques allow for the screening of virtual libraries of compounds and the prediction of their activities before undertaking costly and time-consuming synthesis.

Structure-based drug design (SBDD) is a powerful technique that can be adapted for designing novel fluorescent probes or other functional molecules based on lysine derivatives. mdpi.com This approach involves studying the interactions between a ligand and its target binding site to design new molecules with improved affinity and selectivity. For instance, in designing inhibitors for enzymes in the lysine biosynthetic pathway, SBDD was used to create novel analogues of diaminopimelic acid (DAP). mdpi.com The process included molecular docking to predict binding poses and scores, followed by in silico ADME (absorption, distribution, metabolism, and excretion) and toxicity assessments to evaluate the drug-likeness of the designed compounds. mdpi.com

A similar workflow could be applied to optimize this compound derivatives. For example, if the goal is to create a probe that binds to a specific protein, docking simulations could be used to guide modifications to the dansyl or lysine portions of the molecule to enhance binding. Furthermore, computation-guided virtual screening can be combined with directed evolution to engineer proteins, a strategy that could also be reversed to optimize a ligand for a given protein. nih.gov These computational strategies accelerate the development of new molecular tools with tailored functionalities. researchgate.net

Future Research Directions and Unexplored Avenues for Didansyl L Lysine

Advancements in Smart Probe Design and Responsive Systems

The development of "smart" probes that respond to specific environmental triggers is a major frontier in chemical sensing and bioimaging. Didansyl-L-lysine is an excellent candidate for the core of such systems due to the sensitivity of its dansyl moieties' fluorescence to local polarity and binding events.

Future research will likely focus on creating this compound-based probes that exhibit "turn-on" fluorescence, which is often preferred over "turn-off" or quenching mechanisms due to a better signal-to-noise ratio. rsc.org This can be achieved by designing probes where the fluorescence is initially quenched, for instance, through photoinduced electron transfer (PeT), and is restored upon interaction with a specific analyte. rsc.org Research into peptide-based probes using dansyl groups for detecting metal ions like Hg2+ provides a blueprint for designing highly selective this compound systems. tandfonline.com For example, incorporating specific metal-chelating groups into the this compound structure could lead to highly selective sensors for ions like Cu2+, which are known to quench dansyl fluorescence. acs.orgrsc.org

Furthermore, leveraging the lysine (B10760008) backbone, researchers can develop probes for biological targets. The development of a dansyl-triarginine peptide probe for imaging gangliosides on cell membranes illustrates a promising strategy. acs.org A similar approach could be applied to this compound, creating probes that target specific membrane components or cellular events, building on the established use of N-sigma-dansyl-L-lysine to identify membrane damage. nih.gov The goal is to create systems for real-time bioimaging of various analytes and cellular processes with high sensitivity and selectivity. acs.orgsciopen.com

Interdisciplinary Applications in Nanoscience and Advanced Materials

The integration of this compound with nanomaterials offers a synergistic path toward creating advanced functional materials for sensing and diagnostics. Molecularly Imprinted Polymers (MIPs) represent a key area of this interdisciplinary research. This compound has been successfully used as a template molecule to create MIPs on sensor surfaces. acs.org These imprinted materials exhibit selective recognition for the template molecule and can be combined with technologies like Surface Plasmon Resonance (SPR) for real-time, label-free detection. nih.govresearchgate.netmdpi.com

Future work could explore the creation of nanoMIPs incorporating this compound for enhanced sensitivity and application in complex samples like food and clinical diagnostics. nih.govmdpi.com The combination of MIPs with mass-sensitive transducers like Quartz Crystal Microbalance (QCM) is another promising avenue, which has been used for detecting various analytes from proteins to pathogens. researchgate.net

Beyond MIPs, this compound could be conjugated to various nanoparticles to create novel hybrid materials. For instance:

Gold Nanoparticles (AuNPs): Attaching this compound to AuNPs could create sensors that benefit from both the fluorescence of the dansyl groups and the plasmonic properties of the nanoparticles, potentially leading to multimodal detection systems.

Quantum Dots (QDs): Förster Resonance Energy Transfer (FRET) systems could be designed with QDs as donors and this compound as an acceptor, enabling ratiometric sensing of target analytes with high precision.

Polymer Nanoparticles: The synthesis of ultrasmall poly-L-lysine nanoparticles is an emerging field. chemrxiv.org Incorporating the didansyl derivative into these structures could yield biocompatible, fluorescent nanocarriers for imaging or targeted delivery applications. nih.govnih.govresearchgate.net

These hybrid materials could find use in a range of applications, from environmental monitoring to advanced medical diagnostics. nih.gov

Methodological Innovations for Enhanced Detection and Analysis

While this compound has been used in some analytical applications, there is significant room for methodological innovation to enhance its detection capabilities. A key area for advancement lies in the refinement of sensor platforms that utilize this compound.

Combining molecular imprinting with various transducer technologies is a powerful strategy. Research has demonstrated the feasibility of using atom transfer radical polymerization to create MIP films with this compound as the template, which can then be analyzed via fluorescence spectroscopy to quantify analyte binding. acs.org Future innovations could focus on:

MIP-SPR Systems: Further optimization of MIP-based SPR sensors for this compound can improve selectivity and lower detection limits, making them suitable for detecting trace amounts of contaminants in food or environmental samples. nih.govmdpi.com

Electrochemical Sensing: While much work on electrochemical amino acid sensing has focused on other molecules, the principles can be adapted for this compound. mdpi.commdpi.com Developing electrodes modified with MIPs specific to this compound could enable highly sensitive and selective electrochemical detection, complementing existing optical methods. nih.gov

Optical Biosensors: Building on work with other lysine-based optical sensors, new systems could be designed around this compound. nih.gov For example, integrating it into fiber-optic sensors or lab-on-a-chip devices could allow for remote or point-of-care analysis.

The following table summarizes potential methodological advancements and their expected impact.

| Methodology | Innovation Area | Potential Impact | Supporting Research Context |

| Molecularly Imprinted Polymers (MIPs) | Integration with nano-structures (nanoMIPs) and various transducers (SPR, QCM, electrochemical). | Higher sensitivity, real-time detection, application in complex matrices. | nih.gov, researchgate.net, acs.org |

| Fluorescence Spectroscopy | Development of "turn-on" probes and FRET-based systems with quantum dots. | Improved signal-to-noise ratio, ratiometric sensing for higher precision. | rsc.org, acs.org |

| Electrochemical Sensors | Design of modified electrodes with specific recognition sites for this compound. | High sensitivity, low cost, and potential for miniaturization. | mdpi.com, mdpi.com |

| Optical Biosensors | Incorporation into fiber-optic or microfluidic "lab-on-a-chip" devices. | Enabling remote sensing and rapid point-of-care diagnostics. | nih.gov |

This table is generated based on prospective analysis of the cited research.

Addressing Current Challenges in this compound Based Research

To realize the full potential of this compound, several inherent challenges must be addressed through targeted research efforts.

Selectivity: A significant hurdle for any sensor is its ability to distinguish the target analyte from structurally similar molecules. Studies on MIPs have shown that while imprinted surfaces exhibit selectivity for their template, some cross-reactivity can occur with similar molecules like N,N'-didansyl-l-cystine. acs.orgacs.org Future research should focus on optimizing the imprinting process—for example, by exploring different functional monomers, cross-linkers, and polymerization methods—to create more defined and highly specific recognition sites. nih.gov

Water Solubility and Biocompatibility: A common limitation of dansyl-based probes is their low solubility in purely aqueous solutions, which can hinder their application in biological systems. acs.org While the lysine component of this compound improves water solubility compared to dansyl chloride alone, further modifications may be necessary for robust in-vivo imaging. Strategies could include conjugation to hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or incorporation into the shell of biocompatible nanoparticles. researchgate.net

Fluorescence Quenching and Environmental Sensitivity: The fluorescence of the dansyl group is highly sensitive to its environment, which is both a strength and a weakness. Non-specific interactions can lead to fluorescence quenching or enhancement, resulting in false signals. Designing probes with ratiometric readouts, where the ratio of two emission wavelengths is measured, can help overcome this by providing an internal reference against environmental effects. sciopen.com

Synthesis and Purification: The synthesis of precisely modified this compound derivatives for specific applications can be complex. Developing more efficient and scalable synthetic routes and purification methods is crucial for making these advanced probes more accessible for widespread research and potential commercialization. sci-hub.se

Addressing these challenges will be critical for transitioning this compound from a specialized laboratory chemical to a versatile tool in analytical chemistry, materials science, and biomedical research.

Q & A

Q. How can researchers ensure transparency when publishing contradictory findings on this compound’s photostability?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Provide raw datasets, instrument calibration logs, and detailed metadata in repositories like Zenodo. Use the PICO framework to contextualize results within broader literature .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.